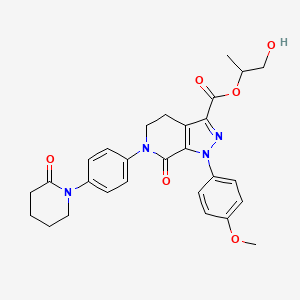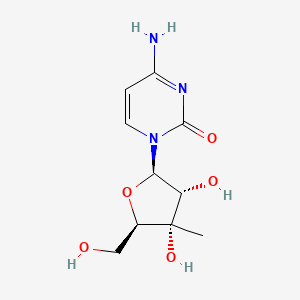
3'-c-Methylcytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-c-Methylcytidine is a modified nucleoside that has garnered significant interest due to its presence in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This compound is characterized by the addition of a methyl group at the 3’ position of the cytidine molecule. The modification plays a crucial role in the regulation of gene expression and the maintenance of RNA stability and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-c-Methylcytidine typically involves the methylation of cytidine at the 3’ position. One common method is the use of methyltransferases, such as METTL2A, METTL2B, and METTL6, which catalyze the methylation process . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as the methyl donor and specific buffer conditions to maintain enzyme activity.
Industrial Production Methods
Industrial production of 3’-c-Methylcytidine may involve large-scale enzymatic synthesis using recombinant methyltransferases. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3’-c-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-c-Methylcytosine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: 3’-c-Methylcytosine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
Aplicaciones Científicas De Investigación
3’-c-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA modification and gene expression regulation.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes
Mecanismo De Acción
The mechanism of action of 3’-c-Methylcytidine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methyl group at the 3’ position can affect base pairing and the overall structure of the RNA, leading to changes in gene expression. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3’-c-Methyladenosine
- 3’-c-Methyluridine
- 3’-c-Methylguanosine
Uniqueness
3’-c-Methylcytidine is unique due to its specific methylation at the 3’ position of cytidine, which distinguishes it from other methylated nucleosides. This modification plays a distinct role in RNA stability and function, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H15N3O5 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1 |
Clave InChI |
VLVKZVUBJZCRGR-AMCGLFBUSA-N |
SMILES isomérico |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O |
SMILES canónico |
CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)


![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
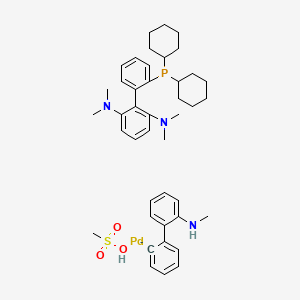

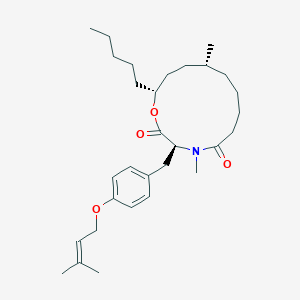
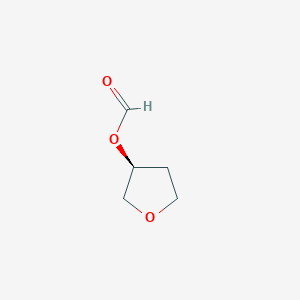

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
